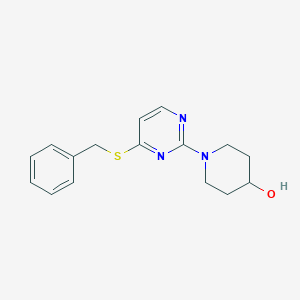
1-(4-Benzylsulfanylpyrimidin-2-yl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Benzylsulfanylpyrimidin-2-yl)piperidin-4-ol is a complex organic compound that features a piperidine ring substituted with a benzylsulfanyl group and a pyrimidinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzylsulfanylpyrimidin-2-yl)piperidin-4-ol typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with a benzylsulfanyl pyrimidine under controlled conditions. The reaction often requires a base such as sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Benzylsulfanylpyrimidin-2-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidinyl group can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidinyl derivatives.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Benzylsulfanylpyrimidin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Piperidine derivatives: Compounds like piperine and piperidinone share the piperidine ring structure.
Benzylsulfanyl derivatives: Compounds with benzylsulfanyl groups, such as benzylsulfanyl pyrimidines.
Pyrimidinyl derivatives: Compounds like pyrimidinyl piperidines.
Uniqueness: 1-(4-Benzylsulfanylpyrimidin-2-yl)piperidin-4-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both benzylsulfanyl and pyrimidinyl groups in a single molecule allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
1-(4-benzylsulfanylpyrimidin-2-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c20-14-7-10-19(11-8-14)16-17-9-6-15(18-16)21-12-13-4-2-1-3-5-13/h1-6,9,14,20H,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKDPECTWUUHKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=CC(=N2)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-Fluoro-4-[(2-hydroxy-6-methylphenyl)methylamino]phenyl]-morpholin-4-ylmethanone](/img/structure/B6982215.png)
![Ethyl 5-[(2-hydroxy-6-methylphenyl)methylamino]pyridine-2-carboxylate](/img/structure/B6982217.png)
![2-[[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]methyl]-3-methylphenol](/img/structure/B6982223.png)
![6-[[3-Fluoro-4-(morpholine-4-carbonyl)anilino]methyl]pyridine-2-carbonitrile](/img/structure/B6982227.png)
![6-[[[5-(2-Oxopyrrolidin-1-yl)pyridin-2-yl]amino]methyl]pyridine-2-carbonitrile](/img/structure/B6982228.png)
![6-[[(5-Propan-2-yl-1,3,4-oxadiazol-2-yl)amino]methyl]pyridine-2-carbonitrile](/img/structure/B6982229.png)
![N-ethyl-4-[(2-ethyl-1,2,4-triazol-3-yl)methylamino]benzamide](/img/structure/B6982231.png)
![5-bromo-N-[[5-(methoxymethyl)-1,2-oxazol-3-yl]methyl]pyridin-2-amine](/img/structure/B6982237.png)
![4-[(5-Methoxy-4-methylpyridin-3-yl)methylamino]-2-methylbenzamide](/img/structure/B6982238.png)
![2-[[3-(2-Methylimidazo[1,2-a]pyridin-3-yl)phenyl]methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B6982242.png)
![3-[1-(2-Methoxyethyl)pyrazol-4-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B6982258.png)
![N-[2-(2,6-dicyclopropylpyrimidin-4-yl)-3,4-dihydro-1H-isoquinolin-5-yl]methanesulfonamide](/img/structure/B6982260.png)
![3-[(4-Benzylsulfanylpyrimidin-2-yl)amino]propan-1-ol](/img/structure/B6982269.png)
![2,6-dicyclopropyl-N-[(1-methylimidazol-2-yl)methyl]pyrimidin-4-amine](/img/structure/B6982277.png)
